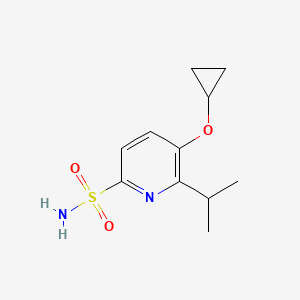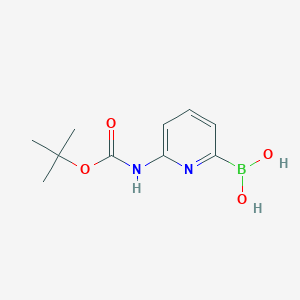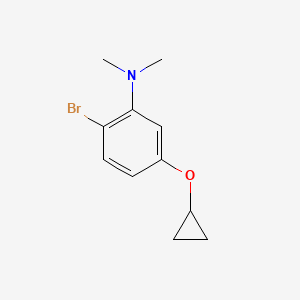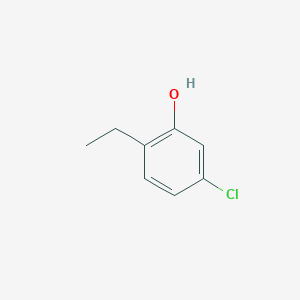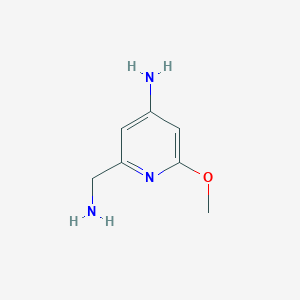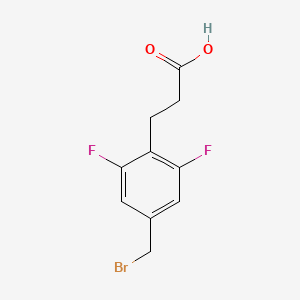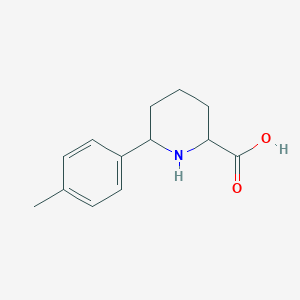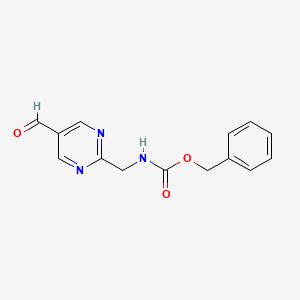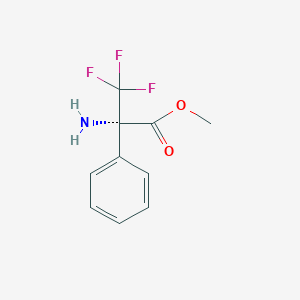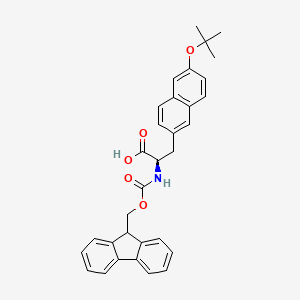
Boc-D-2-Nal(6-OtBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-2-Nal(6-OtBu)-OH is a synthetic compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl (OtBu) ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-Nal(6-OtBu)-OH typically involves the protection of the amino group of D-2-naphthylalanine with a Boc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-2-Nal(6-OtBu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the tert-butyl ester to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: Formed after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Formed after coupling reactions.
Aplicaciones Científicas De Investigación
Boc-D-2-Nal(6-OtBu)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study the structure and function of proteins and enzymes.
Industrial Applications: In the production of specialized peptides for research and therapeutic use.
Mecanismo De Acción
The mechanism of action of Boc-D-2-Nal(6-OtBu)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-2-Nal-OH: Lacks the tert-butyl ester group.
Boc-D-2-Nal(6-OH)-OH: Has a hydroxyl group instead of the tert-butyl ester.
Boc-D-2-Nal(6-OMe)-OH: Has a methoxy group instead of the tert-butyl ester.
Uniqueness
Boc-D-2-Nal(6-OtBu)-OH is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide stability and versatility in peptide synthesis.
Propiedades
Fórmula molecular |
C32H31NO5 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m1/s1 |
Clave InChI |
UEDQTXPHWMIGHW-GDLZYMKVSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



